5-(4-(Dimethylamino)phenyl)pyridin-2-amine 5-(4-(Dimethylamino)phenyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 503536-77-4
VCID: VC3820822
InChI: InChI=1S/C13H15N3/c1-16(2)12-6-3-10(4-7-12)11-5-8-13(14)15-9-11/h3-9H,1-2H3,(H2,14,15)
SMILES: CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol

5-(4-(Dimethylamino)phenyl)pyridin-2-amine

CAS No.: 503536-77-4

Cat. No.: VC3820822

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

5-(4-(Dimethylamino)phenyl)pyridin-2-amine - 503536-77-4

Specification

CAS No. 503536-77-4
Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
IUPAC Name 5-[4-(dimethylamino)phenyl]pyridin-2-amine
Standard InChI InChI=1S/C13H15N3/c1-16(2)12-6-3-10(4-7-12)11-5-8-13(14)15-9-11/h3-9H,1-2H3,(H2,14,15)
Standard InChI Key GQQZKJLMUQSQFK-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N

Introduction

Chemical Structure and Physicochemical Characteristics

The compound’s structure consists of a pyridine core with two functional groups:

  • Amino group (-NH2_2) at the 2-position, which confers basicity and hydrogen-bonding capability.

  • 4-(Dimethylamino)phenyl group at the 5-position, introducing electron-donating dimethylamino substituents that enhance π-conjugation and solubility in polar solvents .

Spectroscopic and Computational Data

  • 1H^1\text{H} NMR: Signals for aromatic protons appear between δ 6.5–8.5 ppm, while the dimethylamino group resonates as a singlet near δ 3.0 ppm .

  • UV-Vis: Absorption maxima in the range of 280–320 nm, attributed to π→π* transitions in the aromatic systems .

  • LogP: Predicted logP values range from 1.5 to 2.5, indicating moderate lipophilicity suitable for drug-like molecules .

Crystallographic Insights

Single-crystal X-ray diffraction studies of structurally related compounds (e.g., 2-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one) reveal planar aromatic systems with dihedral angles of ~20° between the pyridine and phenyl rings, optimizing π-stacking interactions .

Synthetic Routes and Optimization

Key Synthetic Strategies

The compound is typically synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, leveraging palladium catalysts to couple halogenated pyridines with aryl boronic acids or amines . A representative route involves:

  • Halogenation: 5-Bromo-2-aminopyridine is prepared as the core intermediate.

  • Cross-Coupling: Reaction with 4-(dimethylamino)phenylboronic acid under Pd(PPh3_3)4_4 catalysis in toluene/ethanol .

  • Purification: Column chromatography (silica gel, CH2_2Cl2_2/MeOH) yields the final product with >95% purity .

Yield and Scalability

  • Optimal Conditions: Yields of 60–75% are achieved at 80–100°C with 5 mol% Pd catalyst .

  • Challenges: Competing side reactions (e.g., dehalogenation) require careful control of temperature and stoichiometry .

CompoundTargetKiK_i (nM)Cell Line (GI50_{50}, nM)
78CDK41MV4-11: 23
47CDK614O. volvulus: 100% at 1 μM

Antiproliferative Effects

In MV4-11 leukemia cells, related derivatives induce G1 cell cycle arrest (85% at 0.4 μM) by blocking Rb phosphorylation .

Applications in Materials Science

Fluorescent Probes

The dimethylamino group enhances intramolecular charge transfer (ICT), making the compound a candidate for:

  • pH Sensors: Protonation of the amino group shifts emission wavelengths .

  • Metal Ion Detection: Coordination with Cu2+^{2+} or Fe3+^{3+} quenches fluorescence selectively .

Optoelectronic Materials

Incorporation into π-conjugated polymers improves electron mobility in organic light-emitting diodes (OLEDs) .

Future Directions and Challenges

Unmet Needs

  • Toxicology Studies: In vivo safety profiles remain uncharacterized.

  • Formulation Optimization: Poor aqueous solubility limits bioavailability .

Emerging Opportunities

  • PROTACs: The amino group could anchor E3 ligase ligands for targeted protein degradation .

  • Covalent Inhibitors: Electrophilic warheads (e.g., acrylamides) may enhance kinase binding .

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